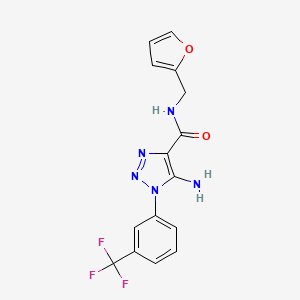

5-amino-N-(furan-2-ylmethyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-Amino-N-(furan-2-ylmethyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with:

- N-(furan-2-ylmethyl) carboxamide: Introduces an oxygen-containing heteroaromatic moiety, influencing solubility and electronic properties.

- 1-(3-(trifluoromethyl)phenyl): A lipophilic, electron-withdrawing group that improves metabolic stability and membrane permeability.

The molecular formula is C₁₄H₁₅F₃N₅O₂, with a calculated molecular weight of 342.30 g/mol. Its structure combines features common in bioactive molecules, such as triazole rings (known for stability and diverse interactions) and trifluoromethyl groups (often used in pharmaceuticals and agrochemicals) .

Properties

IUPAC Name |

5-amino-N-(furan-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3N5O2/c16-15(17,18)9-3-1-4-10(7-9)23-13(19)12(21-22-23)14(24)20-8-11-5-2-6-25-11/h1-7H,8,19H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQJFSIGXYIUHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-N-(furan-2-ylmethyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 443112-10-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₅H₁₂F₃N₅O₂

- Molecular Weight : 351.28 g/mol

- Structure : The compound contains a triazole ring, a furan moiety, and a trifluoromethyl-substituted phenyl group, which may contribute to its unique biological properties.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The triazole moiety is known for its role in enzyme inhibition and as a bioisostere in drug design.

Enzyme Inhibition

Research indicates that compounds containing triazole rings can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurodegenerative diseases like Alzheimer's. For instance, studies have shown that modifications in the structure can lead to varying degrees of inhibition against these enzymes .

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. For example, one study reported that a related triazole derivative had an IC₅₀ value of approximately 92.4 µM against multiple cancer cell lines including human colon adenocarcinoma and breast cancer . This suggests that the compound may possess similar anticancer potential.

Neuroprotective Effects

Inhibition of AChE by triazole derivatives has been linked to neuroprotective effects. A study highlighted that certain triazole hybrids displayed potent AChE inhibition with IC₅₀ values as low as 0.13 µM, indicating their potential use in treating cognitive decline associated with neurodegenerative disorders .

Case Studies

-

Triazole Derivatives Against Cancer :

- Study : A series of triazole-containing compounds were synthesized and tested for their anticancer activity.

- Findings : One compound exhibited significant cytotoxicity against various cancer cell lines, suggesting that structural modifications can enhance biological activity.

-

Neuroprotective Potential :

- Study : Research focused on the neuroprotective effects of triazole derivatives.

- Findings : Compounds showed promising results in inhibiting AChE activity, which is crucial for developing therapies for Alzheimer's disease.

Data Tables

| Property | Value |

|---|---|

| CAS Number | 443112-10-5 |

| Molecular Formula | C₁₅H₁₂F₃N₅O₂ |

| Molecular Weight | 351.28 g/mol |

| Anticancer IC₅₀ (example) | ~92.4 µM |

| AChE Inhibition IC₅₀ (example) | 0.13 µM |

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Furan vs. Trifluoromethyl vs. Halogens: The 3-(trifluoromethyl)phenyl group in the target compound offers stronger electron-withdrawing effects than chlorine or fluorine, which may influence receptor binding kinetics .

Molecular Weight and LogP: The target compound (MW 342.30) is lighter than analogs with multiple halogens (e.g., 398.78 g/mol in ), suggesting better pharmacokinetic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.